ss-Hydroxyprogesteron

Description

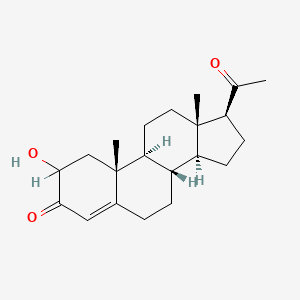

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H30O3 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-2-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-12(22)15-6-7-16-14-5-4-13-10-18(23)19(24)11-21(13,3)17(14)8-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19?,20+,21-/m0/s1 |

InChI Key |

BOZZHCVRWNSXMR-JFXKSSBPSA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C(C[C@]34C)O)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)O)C |

Synonyms |

2-hydroxy-4-pregnene-3,20-dione 2alpha-hydroxy-4-pregnene-3,20-dione 2beta-hydroxyprogesterone |

Origin of Product |

United States |

Chemical and Physical Properties

17-Hydroxyprogesterone is a white crystalline solid. nih.gov It is soluble in chloroform (B151607) and does not mix well with water. scbt.com

| Property | Value |

| Chemical Formula | C₂₁H₃₀O₃ wikipedia.org |

| Molar Mass | 330.46 g/mol wikipedia.org |

| Melting Point | 219.5 °C wikipedia.org |

| Water Solubility | 5.056 mg/L (at 20 °C) chemicalbook.com |

| logP (Octanol/Water Partition Coefficient) | 3.17 t3db.ca |

| CAS Number | 68-96-2 wikipedia.org |

| PubChem CID | 6238 nih.gov |

Biosynthesis of 17 Hydroxyprogesterone

The synthesis of 17-hydroxyprogesterone is an integral part of the broader steroidogenic pathway that begins with cholesterol. rupahealth.comtesting.com This process primarily occurs in the adrenal cortex and the gonads. labmed.org.uktaylorandfrancis.com The production of 17-OHP is stimulated by the adrenocorticotropic hormone (ACTH) from the pituitary gland. numberanalytics.com

There are two primary pathways for the biosynthesis of 17-OHP:

From Progesterone (B1679170): The most direct route involves the hydroxylation of progesterone at the 17α position. This reaction is catalyzed by the enzyme 17α-hydroxylase , a member of the cytochrome P450 family of enzymes, specifically CYP17A1 . rupahealth.comhmdb.camedlineplus.gov

From 17-hydroxypregnenolone: Alternatively, 17-OHP can be formed from 17-hydroxypregnenolone through the action of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) . t3db.cahmdb.ca

The enzyme CYP17A1 possesses dual activity: 17α-hydroxylase activity and 17,20-lyase activity. medlineplus.gov While the hydroxylase activity is essential for producing 17-OHP, the lyase activity is involved in the subsequent conversion to androgens. medlineplus.gov

Tissue Specific Production and Metabolism of 17 Hydroxyprogesterone

Adrenal Cortex (Zona Fasciculata and Zona Reticularis)

The adrenal cortex, specifically the zona fasciculata and zona reticularis, is a principal site of 17-hydroxyprogesterone (17-OHP) production. minervamedica.itlabmed.org.ukwikipedia.org In these layers, 17-OHP is synthesized from either progesterone (B1679170) through the action of the enzyme 17α-hydroxylase (CYP17A1) or from 17-hydroxypregnenolone via the enzyme 3β-hydroxysteroid dehydrogenase. minervamedica.itresearchgate.nethmdb.ca The synthesis of 17-OHP is stimulated by the adrenocorticotropic hormone (ACTH) from the pituitary gland as part of the hypothalamic-pituitary-adrenal (HPA) axis. labmed.org.uk

In the zona fasciculata, 17-OHP serves as a key intermediate in the glucocorticoid pathway, leading to the synthesis of cortisol. rupahealth.comtaylorandfrancis.comresearchgate.net The enzyme 21-hydroxylase (CYP21A2) converts 17-OHP to 11-deoxycortisol, which is then transformed into cortisol by 11β-hydroxylase (CYP11B1). minervamedica.itresearchgate.net

The zona reticularis also produces 17-OHP. wikipedia.org However, this zone has a higher activity of the 17,20-lyase function of the CYP17A1 enzyme, which is facilitated by cytochrome b5. researchgate.net This enzymatic activity directs the metabolic pathway towards the production of androgens. researchgate.net Consequently, 17-OHP is converted to androstenedione (B190577), a precursor for testosterone (B1683101). researchgate.netinterscienceinstitute.com The zona reticularis is a primary source of adrenal androgens, including dehydroepiandrosterone (B1670201) (DHEA) and androstenedione. wikipedia.org

A deficiency in the 21-hydroxylase enzyme leads to a condition known as congenital adrenal hyperplasia (CAH). diag.vnbioscientifica.com In this disorder, the conversion of 17-OHP to 11-deoxycortisol is impaired, causing an accumulation of 17-OHP in the blood. minervamedica.itdiag.vn This excess 17-OHP is then shunted into the androgen synthesis pathway, leading to an overproduction of androgens. researchgate.netdiag.vn

Table 1: Key Enzymes in Adrenal 17-OHP Production and Metabolism

| Enzyme | Gene | Location | Function |

| 17α-hydroxylase/17,20-lyase | CYP17A1 | Zona Fasciculata & Reticularis | Converts progesterone to 17-OHP and 17-OHP to androstenedione. researchgate.netoup.com |

| 3β-hydroxysteroid dehydrogenase | HSD3B2 | Zona Fasciculata & Reticularis | Converts 17-hydroxypregnenolone to 17-OHP. nih.gov |

| 21-hydroxylase | CYP21A2 | Zona Fasciculata | Converts 17-OHP to 11-deoxycortisol. minervamedica.itresearchgate.net |

| 11β-hydroxylase | CYP11B1 | Zona Fasciculata | Converts 11-deoxycortisol to cortisol. researchgate.net |

Gonadal Synthesis (Ovary and Testis)

The gonads, both the ovaries and the testes, are significant sites of 17-hydroxyprogesterone (17-OHP) synthesis, where it functions as an essential precursor for sex steroid production. rupahealth.comtaylorandfrancis.cominterscienceinstitute.com The fundamental pathways of steroidogenesis are shared between the adrenal glands and the gonads, with tissue-specific expression and regulation of key enzymes determining the final steroid products. researchgate.netnih.gov

In the ovaries, 17-OHP is produced by the theca cells and the corpus luteum. nih.govhmdb.ca Its levels fluctuate throughout the menstrual cycle, rising after ovulation during the luteal phase. rupahealth.comhmdb.ca Within the gonads, the enzyme 17,20-lyase, a component of CYP17A1, acts on 17-OHP to produce androstenedione. researchgate.net Androstenedione is then converted to testosterone by 17β-hydroxysteroid dehydrogenase. researchgate.net In the ovary, androstenedione can also be aromatized to form estrone (B1671321), a type of estrogen. researchgate.net

In the testes, Leydig cells are the primary site of steroidogenesis. nih.gov Similar to the ovaries and adrenal glands, 17-OHP is an intermediate in the conversion of progesterone to androgens. researchgate.net The production of testosterone from androstenedione is a critical step in male sexual development and function. researchgate.net

The metabolism of 17-OHP within the gonads is crucial for maintaining normal reproductive function. Research in various species has highlighted the intricate regulation of its metabolic pathways. For instance, studies in sea bream have shown that 17-OHP is metabolized to androstenedione and further to 11β-hydroxyandrostenedione, with the synthesis of these androgens being influenced by factors such as estrogen levels. nih.govnih.gov

Placental Biosynthesis and Metabolism

During pregnancy, the placenta emerges as a vital endocrine organ, actively participating in the synthesis and metabolism of 17-hydroxyprogesterone (17-OHP). rupahealth.comnih.gov While historically the placenta was not considered a primary site of de novo androgen synthesis due to a perceived lack of the enzyme CYP17A1, more recent research has challenged this view. mdpi.comfrontiersin.orgnih.gov

Studies have now demonstrated the expression of CYP17A1 mRNA and protein in human trophoblasts, the primary cells of the placenta. oup.commdpi.comnih.gov This finding indicates that the placenta possesses the enzymatic machinery to convert progesterone to 17-OHP. oup.commdpi.com Further evidence for placental 17-OHP production comes from the observation that its concentration is significantly higher in the fetal umbilical vein compared to the umbilical artery, suggesting a placental origin. oup.commdpi.com

The placenta also plays a crucial role in the feto-placental-maternal unit, a complex interplay of steroid hormone production and exchange between the fetus, placenta, and mother. d-nb.infoglowm.com The fetal adrenal glands produce large amounts of dehydroepiandrosterone sulfate (B86663) (DHEA-S), which is transported to the placenta and serves as a precursor for estrogen synthesis. glowm.com The placental production of 17-OHP may contribute to the pool of androgen precursors necessary for this robust estrogen production during pregnancy. oup.commdpi.com

Furthermore, the placenta is capable of metabolizing 17-OHP. In vitro studies have shown that placental tissue can stimulate the synthesis of glycoproteins and glycosaminoglycans in the presence of 17-OHP, suggesting it has biological activity within the placenta itself. karger.com Additionally, studies on the synthetic progestin 17α-hydroxyprogesterone caproate (17-HPC) have revealed that the placenta can metabolize this compound, and both the parent compound and its metabolites can be transferred to the fetal circulation. nih.govutmb.edu

Contributions from Other Steroidogenic and Peripheral Tissues

While the adrenal cortex, gonads, and placenta are the primary sites of 17-hydroxyprogesterone (17-OHP) production, several other tissues are capable of steroidogenesis and can contribute to the local synthesis and metabolism of this steroid. nih.gov These non-classical steroidogenic tissues express the necessary enzymes, including CYP11A1, to initiate steroid synthesis from cholesterol, although the production levels are generally much lower than in the classical steroidogenic organs. nih.gov

The brain is one such tissue where the synthesis of various steroids, including pregnenolone (B344588), progesterone, and DHEA, has been identified. nih.gov This local production of neurosteroids is thought to play a role in modulating neural function.

The skin is another peripheral tissue with steroidogenic capabilities. nih.gov It can convert precursor steroids into active hormones, contributing to local androgen and estrogen action. Adipose tissue also plays a role in peripheral steroid metabolism, particularly in the conversion of androgens to estrogens through the action of the enzyme aromatase. glowm.com This process is a significant source of estrogen in postmenopausal women. glowm.com

Research has also indicated that certain endometrial carcinoma cells can synthesize androstenedione from cholesterol via pregnenolone, progesterone, and 17-OHP, highlighting the potential for steroid production in pathological conditions. bioscientifica.com

Regulation of 17 Hydroxyprogesterone Biosynthesis and Homeostasis

Hormonal Regulation by Trophic Hormones (e.g., ACTH, LH)

The biosynthesis of 17-OHP is primarily driven by trophic hormones released from the anterior pituitary gland. nih.govnih.gov These hormones act on specific steroidogenic tissues, such as the adrenal glands and gonads, to stimulate the production of steroid hormones. wikipedia.orgnih.gov

Adrenocorticotropic hormone (ACTH) is the principal regulator of 17-OHP synthesis in the adrenal cortex. nih.govlabmed.org.uk When the hypothalamus releases corticotropin-releasing hormone (CRH), it stimulates the anterior pituitary to secrete ACTH. msu.eduyoutube.com ACTH then binds to its receptors on adrenal cortical cells, initiating a signaling cascade that leads to an increase in the synthesis of steroidogenic enzymes, including those required for 17-OHP production. nih.govoup.comyoutube.com This stimulation results in the conversion of progesterone (B1679170) to 17-OHP by the enzyme 17α-hydroxylase. wikipedia.orgclinical-laboratory-diagnostics.com

In the gonads, luteinizing hormone (LH) plays a similar role in regulating 17-OHP synthesis. nih.govyoutube.com LH, also secreted by the anterior pituitary, stimulates the corpus luteum in the ovaries and the Leydig cells in the testes to produce steroid hormones. nih.gov This process is essential for reproductive function and involves the upregulation of steroidogenic enzymes necessary for the conversion of cholesterol into various steroids, including 17-OHP.

The table below summarizes the primary trophic hormones involved in the regulation of 17-hydroxyprogesterone.

| Trophic Hormone | Secreting Gland | Target Tissue | Primary Function in 17-OHP Regulation |

| Adrenocorticotropic hormone (ACTH) | Anterior Pituitary | Adrenal Cortex | Stimulates the synthesis of 17-OHP from progesterone. labmed.org.ukyoutube.com |

| Luteinizing hormone (LH) | Anterior Pituitary | Gonads (Ovaries and Testes) | Stimulates steroidogenesis, including the production of 17-OHP, in the corpus luteum and Leydig cells. nih.govyoutube.com |

Enzymatic Activity Modulation and Co-factor Dependence (e.g., Differential Activity of CYP17A1)

The enzyme cytochrome P450 17A1 (CYP17A1) is a key player in steroidogenesis, exhibiting both 17α-hydroxylase and 17,20-lyase activities. nih.govnih.gov Its differential activity is crucial in directing the steroid synthesis pathway towards the production of either glucocorticoids or androgens. nih.govnih.gov

The 17α-hydroxylase activity of CYP17A1 is responsible for converting progesterone and pregnenolone (B344588) into their 17α-hydroxylated forms, including 17-OHP. medlineplus.gov This is a critical step in the synthesis of cortisol. nih.gov The subsequent 17,20-lyase activity of the same enzyme is required to cleave the C17-C20 bond, leading to the production of androgens like dehydroepiandrosterone (B1670201) (DHEA). nih.govnih.gov

The balance between these two activities is influenced by several factors, including the presence of co-factors like cytochrome b5. nih.govresearchgate.net Cytochrome b5 has been shown to enhance the 17,20-lyase activity of CYP17A1, thereby favoring the production of androgens. nih.gov The substrate itself also influences the enzymatic activity. For instance, CYP17A1 has a higher lyase activity with 17α-hydroxypregnenolone as a substrate compared to 17-OHP, which is preferentially directed towards the glucocorticoid pathway. nih.govnih.gov

The table below details the dual activities of the CYP17A1 enzyme.

| Enzymatic Activity | Substrate(s) | Product(s) | Primary Pathway |

| 17α-hydroxylase | Progesterone, Pregnenolone | 17-Hydroxyprogesterone, 17-Hydroxypregnenolone | Glucocorticoid Synthesis. nih.gov |

| 17,20-lyase | 17-Hydroxypregnenolone, 17-Hydroxyprogesterone | Dehydroepiandrosterone (DHEA), Androstenedione (B190577) | Androgen Synthesis. nih.govnih.gov |

Genetic and Transcriptional Control of Steroidogenic Enzyme Expression

The expression of genes encoding steroidogenic enzymes is a fundamental level of control in the biosynthesis of 17-OHP and other steroid hormones. nih.gov The tissue-specific and temporal expression of these genes determines the steroidogenic capacity of a particular cell or tissue. nih.govnih.gov

The transcription of genes like CYP17A1, which encodes for 17α-hydroxylase/17,20-lyase, and HSD3B, encoding 3β-hydroxysteroid dehydrogenase, is tightly regulated by a complex network of transcription factors. nih.govnih.gov These transcription factors bind to specific DNA sequences, known as cis-elements, in the promoter regions of the steroidogenic enzyme genes, thereby controlling their rate of transcription. nih.govnih.gov

Hormonal signals, particularly those mediated by the cAMP signaling pathway activated by ACTH and LH, play a crucial role in modulating the activity of these transcription factors. nih.govoup.com This hormonal induction of gene expression allows for both the long-term adaptation of steroidogenic tissues and the more immediate quantitative regulation of steroid hormone production. nih.gov Genetic variations or mutations in these steroidogenic enzyme genes can lead to significant disruptions in hormone synthesis. medlineplus.gov

Feedback Mechanisms within Steroidogenic Pathways

The regulation of 17-OHP biosynthesis is also governed by intricate negative feedback loops within the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes. msu.edugithub.io These feedback mechanisms are essential for maintaining hormonal homeostasis and preventing the overproduction of steroid hormones.

In the HPA axis, cortisol, the end-product of the pathway in which 17-OHP is an intermediate, exerts negative feedback on both the hypothalamus and the anterior pituitary. msu.educlevelandclinic.orgnih.gov Elevated levels of cortisol inhibit the release of CRH from the hypothalamus and ACTH from the pituitary, thereby reducing the stimulation of the adrenal cortex and consequently decreasing the synthesis of 17-OHP and cortisol. msu.eduyoutube.comresearchgate.net

A similar negative feedback system operates in the HPG axis, where sex steroids like testosterone (B1683101) and estrogen regulate the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and LH and follicle-stimulating hormone (FSH) from the pituitary.

Furthermore, steroid precursors themselves can influence enzymatic activity. For example, 17-OHP and progesterone can act as antagonists at the mineralocorticoid receptor, potentially influencing fluid and electrolyte balance. nih.gov

The table below outlines the key feedback mechanisms in steroidogenic pathways.

| Feedback Loop | Regulating Hormone(s) | Target(s) of Inhibition | Effect on 17-OHP Synthesis |

| Hypothalamic-Pituitary-Adrenal (HPA) Axis | Cortisol | Hypothalamus (CRH release), Anterior Pituitary (ACTH release) | Decreased. msu.edunih.gov |

| Hypothalamic-Pituitary-Gonadal (HPG) Axis | Testosterone, Estrogen | Hypothalamus (GnRH release), Anterior Pituitary (LH and FSH release) | Indirectly decreased. |

Biological Activity and Molecular Interactions of 17 Hydroxyprogesterone

Interactions with Steroid Receptors

17α-Hydroxyprogesterone (17-OHP) is an endogenous steroid that interacts with several nuclear receptors, exhibiting a range of activities from agonism to antagonism depending on the receptor type. hmdb.cawikipedia.orgapexbt.com Its biological effects are significantly dictated by these interactions, which vary in potency compared to the primary ligands for each receptor.

Progesterone (B1679170) Receptor (PR): 17-OHP acts as an agonist at the progesterone receptor (PR), similar to progesterone, but its activity is considered weak in comparison. wikipedia.orglabmed.org.ukmedchemexpress.com This progestational activity, though minimal, establishes its role as a natural progestin. hmdb.canp-mrd.org

Glucocorticoid Receptor (GR): At the glucocorticoid receptor (GR), 17-OHP functions as a partial agonist. hmdb.cawikipedia.orgnp-mrd.org However, its potency is very low, with an EC50 (half-maximal effective concentration) more than 100-fold lower than that of cortisol. wikipedia.orgapexbt.comiiab.me Studies have shown that steroids that accumulate in conditions like congenital adrenal hyperplasia (CAH), including 17-OHP, can bind to and transactivate the human glucocorticoid receptor (hGR). oup.com This interaction may partially compensate for cortisol deficiency in such patients. oup.com Incubation with 17-OHP can result in the partial nuclear translocation of the hGR. oup.com In the context of obesity-induced metabolic disorders, elevated levels of 17-OHP have been shown to bind to and stimulate the transcriptional activity of GR, promoting hyperglycemia. nih.govjci.org

Mineralocorticoid Receptor (MR): In contrast to its effects on PR and GR, 17-OHP is an antagonist of the mineralocorticoid receptor (MR). hmdb.cawikipedia.orgnp-mrd.orgresearchgate.net It can inhibit the aldosterone-mediated transactivation of the MR in a dose-dependent manner. researchgate.netkarger.com This antagonistic effect is considered strong and may contribute to mineralocorticoid deficiency in patients with conditions like CAH, where 17-OHP levels are high. karger.comnih.govnih.gov The mechanism of this antagonism does not appear to involve inhibiting the translocation of the MR to the nucleus but may relate to inducing an inactive conformation of the receptor after binding. karger.comresearchgate.net

| Receptor | Interaction Type | Potency Notes |

| Progesterone Receptor (PR) | Agonist | Weak in comparison to progesterone. wikipedia.orglabmed.org.uk |

| Glucocorticoid Receptor (GR) | Partial Agonist | Very low potency (EC50 >100-fold less than cortisol). wikipedia.orgapexbt.comiiab.me |

| Mineralocorticoid Receptor (MR) | Antagonist | Strong antagonist; inhibits aldosterone-mediated transactivation. karger.comnih.gov |

The biological activity of 17-OHP is closely linked to its binding affinity for different steroid receptors, which is generally lower than that of the primary endogenous hormones.

Progesterone Receptor (PR): The binding affinity of 17-OHP for the progesterone receptor is significantly lower than that of progesterone itself. Studies using recombinant human PR-A and PR-B, as well as rabbit uterine PR, have shown that the relative binding affinity of 17-OHP is only about 1% to 3% that of progesterone. iiab.menih.gov

Glucocorticoid Receptor (GR): 17-OHP binds to the human glucocorticoid receptor (hGR) with a moderate affinity. Competitive binding assays have demonstrated that its relative binding affinity is approximately 27% to 43% that of cortisol. oup.com This is notably higher than its affinity for the progesterone receptor.

Mineralocorticoid Receptor (MR): 17-OHP displays a 3- to 10-fold lower binding potency for the human mineralocorticoid receptor (hMR) compared to primary ligands like aldosterone (B195564) and cortisol. researchgate.netnih.gov Despite this lower affinity, it is sufficient to exert a significant antagonistic effect, especially when 17-OHP is present in high concentrations. karger.combham.ac.uk

| Steroid | Receptor | Relative Binding Affinity (%) | Reference Ligand (100%) |

| 17α-Hydroxyprogesterone | Human PR-A | 1% iiab.me | Progesterone |

| 17α-Hydroxyprogesterone | Human PR-B | 1% iiab.me | Progesterone |

| 17α-Hydroxyprogesterone | Rabbit PR | 3% iiab.me | Progesterone |

| 17α-Hydroxyprogesterone | Human GR | 27-43% oup.com | Cortisol |

| 17α-Hydroxyprogesterone | Rabbit GR | 1% iiab.me | Dexamethasone |

| Hydroxyprogesterone Caproate | Human PR-A | 26% iiab.menih.gov | Progesterone |

| Hydroxyprogesterone Caproate | Human PR-B | 30% iiab.menih.gov | Progesterone |

| Hydroxyprogesterone Caproate | Rabbit GR | 4% iiab.me | Dexamethasone |

Role as a Precursor Mediating Indirect Biological Effects

A primary biological role of 17-OHP is to serve as a crucial intermediate in the biosynthesis of other steroid hormones. hmdb.cawikipedia.orgnp-mrd.org Its own biological activities are relatively weak, but its position in the steroidogenic pathway means its levels directly influence the production of potent downstream hormones, thereby mediating significant indirect effects. labmed.org.ukrupahealth.com

17-OHP is synthesized from progesterone by the enzyme 17α-hydroxylase (CYP17A1) or from 17-hydroxypregnenolone by 3β-hydroxysteroid dehydrogenase. hmdb.canp-mrd.org From there, it serves as the precursor for:

Cortisol: In the adrenal cortex's zona fasciculata, 17-OHP is converted by 21-hydroxylase to 11-deoxycortisol, which is then converted to cortisol. labmed.org.ukyoutube.combiovendor.com In 21-hydroxylase deficiency, the most common cause of congenital adrenal hyperplasia (CAH), this pathway is blocked, leading to a massive accumulation of 17-OHP. rupahealth.combiovendor.com

Androgens: The excess 17-OHP in conditions like CAH is shunted into the androgen synthesis pathway. bioscientifica.commdpi.com The enzyme 17,20-lyase (which is also part of CYP17A1) converts 17-OHP to androstenedione (B190577), a precursor to testosterone (B1683101) and estrone (B1671321). rupahealth.comyoutube.commdpi.com This diversion leads to the indirect androgenic effects seen in CAH, such as virilization. bioscientifica.commdpi.com

Estrogens: Through its conversion to androstenedione and subsequently testosterone, 17-OHP is an indirect precursor to estrogens like estrone and estradiol. wikipedia.orgyoutube.com

Therefore, the biological impact of 17-OHP is often most pronounced in pathological states where its accumulation drives the overproduction of other potent steroids, leading to a cascade of indirect physiological effects. rupahealth.combioscientifica.com

Cellular and Molecular Signaling Influences (Independent of Direct Receptor Activation)

While much of 17-OHP's activity is mediated by direct interaction with steroid receptors or through its role as a precursor, some research suggests it and its derivatives may influence cellular signaling through other mechanisms.

Research on its ester derivative, 17-hydroxyprogesterone caproate (17-OHPC), provides insight into potential alternative pathways. For instance, some beneficial effects of 17-OHPC are not fully explained by its binding to progesterone or glucocorticoid receptors, suggesting other mechanisms may be at play, such as anti-inflammatory effects or modulation of estrogen-mediated gene expression. nih.gov

One such study in a rat model of preeclampsia found that 17-OHPC administration improved vasodilation by increasing the expression of aortic endothelial nitric oxide synthase (eNOS) and the bioavailability of nitric oxide (NO). ahajournals.org It also blunted the inflammatory response by reducing circulating CD4+ T cells and tumor necrosis factor-alpha (TNF-α). ahajournals.org These findings suggest an influence on vascular and immune signaling pathways that may not be directly tied to classical steroid receptor activation. ahajournals.org

Furthermore, exposure to 17-OHPC during critical developmental periods in rats has been shown to alter the dopaminergic innervation of the prefrontal cortex and impair cognitive flexibility in adulthood, indicating a lasting impact on neural circuit development. oup.com

In breast cancer cell lines, 17-OHP signaling through the progesterone receptor B (PR-B) was found to decrease glycolysis and ATP production, interfering with cellular metabolic pathways and suggesting a role in metabolic reprogramming. journalononcology.org While this action is mediated via a steroid receptor, it highlights the compound's ability to influence complex downstream signaling cascades related to cellular metabolism. journalononcology.org

Analytical Methodologies for 17 Hydroxyprogesterone Research Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of 17-OHP in research settings. nih.govnih.govfrontiersin.org This platform offers high analytical specificity and sensitivity, overcoming many of the limitations associated with immunoassays, such as antibody cross-reactivity. nih.govnih.govfrontiersin.orgresearchgate.net The technique provides three levels of selectivity: sample preparation, chromatographic separation, and mass spectrometric detection, ensuring reliable and accurate measurements.

Principles of Sample Preparation (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)

Effective sample preparation is a critical first step in LC-MS/MS analysis to remove interfering substances from complex biological matrices like serum, plasma, or dried blood spots, and to concentrate the analyte of interest. The two most common approaches for 17-OHP are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For 17-OHP, LLE is frequently performed using organic solvents such as methyl tert-butyl ether (MTBE), ethyl acetate, or a combination of ether and ethyl acetate. researchgate.net The steroid is extracted from the aqueous sample (e.g., serum) into the organic phase, which is then separated, evaporated, and the residue reconstituted in a solvent compatible with the LC mobile phase. This process effectively removes proteins and many polar interferences.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material, typically packed into a cartridge or a 96-well plate, to separate the analyte from the sample matrix. For 17-OHP analysis, reversed-phase sorbents are common. The sample is loaded onto the SPE device, interfering substances are washed away with a specific solvent, and then 17-OHP is eluted with a different solvent. SPE can be automated, offering high throughput and excellent reproducibility. researchgate.netnih.gov A combination of SPE and LLE can also be employed for enhanced sample cleanup. nih.gov

Chromatographic Separation Principles and Column Chemistry

Following extraction, the sample is injected into a liquid chromatography system for the physical separation of 17-OHP from other compounds, including structurally similar isobaric steroids that could interfere with quantification.

Chromatographic Principle: The separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). In this mode, the stationary phase (the column) is nonpolar, while the mobile phase (the solvent) is polar. A gradient elution is commonly used, where the composition of the mobile phase is changed over time—starting with a higher polarity (e.g., water-rich) and gradually increasing the proportion of a less polar organic solvent (e.g., methanol (B129727) or acetonitrile). This causes compounds to elute from the column at different times based on their hydrophobicity, with more polar compounds eluting earlier.

Column Chemistry: The most widely used columns for 17-OHP analysis are packed with silica (B1680970) particles that have been chemically modified with nonpolar functional groups.

C18 (Octadecyl): This is the most common stationary phase, offering excellent retention and separation for steroids like 17-OHP.

C16-Amide: Some methods have successfully employed C16-amide reverse-phase columns. researchgate.net

Solid-Core Particles: Modern columns often use solid-core particles, which provide higher efficiency and faster separations compared to traditional fully porous particles.

Full chromatographic baseline separation of 17-OHP from potentially interfering isobaric compounds is essential for accurate measurement.

Mass Spectrometry Detection Modes and Parameters (e.g., Multiple Reaction Monitoring, Ionization Techniques)

After chromatographic separation, the analyte enters the mass spectrometer for detection and quantification. A triple quadrupole mass spectrometer is the most common instrument used for this purpose.

Ionization Techniques: The first step inside the mass spectrometer is to ionize the neutral 17-OHP molecules.

Electrospray Ionization (ESI): A widely used technique that applies a high voltage to the liquid eluent, creating an aerosol of charged droplets. It is a soft ionization method that typically produces protonated molecules [M+H]+.

Atmospheric Pressure Chemical Ionization (APCI): This technique uses a corona discharge to ionize the solvent molecules in the mobile phase, which then transfer a proton to the analyte. APCI can be less susceptible to matrix effects than ESI for certain compounds like 17-OHP. researchgate.net

Detection Mode - Multiple Reaction Monitoring (MRM): Also known as Selected Reaction Monitoring (SRM), this is a highly specific and sensitive detection mode. In MRM, the first quadrupole (Q1) is set to select only the ionized molecule of 17-OHP (the "precursor ion," e.g., m/z 331.3). This precursor ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. The third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (the "product ion," e.g., m/z 97.1 or 109.1). The specific transition from precursor to product ion is unique to 17-OHP, providing a high degree of specificity and filtering out background noise. Typically, one transition is used for quantification (quantifier) and a second for confirmation (qualifier). mdpi.com

| Parameter | Description | Example Value |

|---|---|---|

| Ionization Mode | Method used to generate ions | Positive ESI or APCI |

| Precursor Ion (m/z) | Mass-to-charge ratio of the intact ionized 17-OHP molecule | 331.3 |

| Product Ion (Quantifier) | Primary fragment ion used for quantification | 97.1 |

| Product Ion (Qualifier) | Secondary fragment ion used for confirmation | 109.1 |

| Internal Standard | Isotopically labeled analog of the analyte | d8-17OHP |

| IS Precursor Ion (m/z) | Mass-to-charge ratio of the internal standard | 339.3 |

| IS Product Ion (m/z) | Fragment ion of the internal standard | 100.1 |

Applications of Isotope Dilution and Internal Standardization

To ensure the highest accuracy and precision, LC-MS/MS methods for 17-OHP quantification employ isotope dilution mass spectrometry. This involves the use of a stable isotope-labeled internal standard (IS). nih.govkarger.comnih.gov

Principle: A known amount of an isotopically labeled version of 17-OHP (e.g., where several hydrogen atoms are replaced by deuterium, d8-17OHP, or carbon-12 atoms are replaced by carbon-13) is added to the sample at the very beginning of the analytical process. researchgate.netkarger.com This IS is chemically identical to the endogenous 17-OHP and therefore behaves identically during extraction, chromatography, and ionization. However, because of the mass difference, the mass spectrometer can distinguish it from the unlabeled analyte.

Application: By measuring the ratio of the signal from the endogenous 17-OHP to the signal from the known amount of IS, any variability or loss during sample preparation and analysis can be precisely compensated for. This corrects for matrix effects (where other components in the sample suppress or enhance the ionization of the analyte) and variations in extraction recovery, leading to highly accurate and reliable quantification. nih.govkarger.com

Immunoassay Techniques

Before the widespread adoption of LC-MS/MS, immunoassays were the primary method for measuring 17-OHP. nih.gov These techniques rely on the specific binding between an antibody and an antigen (17-OHP). While generally less specific than LC-MS/MS, they are valuable in certain research contexts due to their simplicity and high throughput. nih.govfrontiersin.org

Principles of Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) in Research

Both RIA and ELISA for 17-OHP are typically based on the principle of competitive binding. novamedline.comibl-america.comamazonaws.comibl-international.commicrobenotes.com

Radioimmunoassay (RIA): This technique involves competition between the unlabeled 17-OHP in a research sample and a fixed amount of radiolabeled 17-OHP (the tracer, often labeled with Iodine-125 or Tritium) for a limited number of binding sites on a 17-OHP-specific antibody. microbenotes.comnih.govnih.govmjpath.org.my

The antibody is incubated with the sample and the radiolabeled 17-OHP.

As the concentration of unlabeled 17-OHP in the sample increases, it displaces more of the radiolabeled tracer from the antibody binding sites.

After incubation, the antibody-bound fraction is separated from the free (unbound) fraction.

The radioactivity of the bound fraction is measured using a gamma counter.

The amount of radioactivity is inversely proportional to the concentration of 17-OHP in the sample. microbenotes.com A standard curve is generated using known concentrations of 17-OHP to determine the concentration in the unknown samples.

Enzyme-Linked Immunosorbent Assay (ELISA): The principle of a competitive ELISA is analogous to RIA, but it uses an enzyme-labeled 17-OHP conjugate instead of a radiolabeled one. novamedline.comibl-america.comnovamedline.comthermofisher.com

Microtiter plate wells are coated with a 17-OHP-specific antibody.

The research sample and a fixed amount of enzyme-labeled 17-OHP are added to the wells. They compete for binding to the coated antibody.

After an incubation period, the wells are washed to remove any unbound material.

A substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

The intensity of the color, measured with a microplate reader, is inversely proportional to the concentration of 17-OHP in the sample. novamedline.comibl-america.comibl-international.comnovamedline.comthermofisher.com

A significant drawback of immunoassays is the potential for cross-reactivity, where the antibody may bind to other structurally similar steroids present in the sample, leading to falsely elevated results. nih.govresearchgate.net This is particularly problematic in certain populations, such as neonates, where high levels of other steroid precursors are present. nih.gov

| Feature | LC-MS/MS | Immunoassay (RIA/ELISA) |

|---|---|---|

| Specificity | Very High (distinguishes isobars) | Lower (prone to antibody cross-reactivity) |

| Sensitivity | Very High | High |

| Principle | Physicochemical properties (mass-to-charge ratio) | Antigen-antibody binding |

| Throughput | Moderate to High (with automation) | High (well-suited for batch analysis) |

| Matrix Effects | Can be present but corrected by internal standards | Can be significant and difficult to correct |

| Multiplexing | Can simultaneously measure multiple steroids | Typically measures a single analyte |

Considerations of Analytical Specificity and Cross-Reactivity in Immunoassays

The quantification of 17-hydroxyprogesterone (17-OHP) for research purposes is critically dependent on the analytical methodology employed. Immunoassays, including radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA), have historically been common methods for 17-OHP measurement. However, a significant limitation of these techniques is their susceptibility to a lack of analytical specificity, primarily due to antibody cross-reactivity with other structurally similar endogenous steroids. nih.govresearchgate.net This issue can lead to falsely elevated 17-OHP concentrations, complicating the interpretation of research data.

The specificity of an immunoassay is determined by the ability of the antibody to bind exclusively to 17-OHP. However, due to the homologous structures of steroid hormones, antibodies raised against 17-OHP can also bind to other steroids present in the biological sample. This is a particular concern in certain physiological states, such as in newborns, where high levels of fetal adrenal steroids and other precursors are present. labmed.org.uk

Key cross-reactants that can interfere with 17-OHP immunoassays include:

17-hydroxypregnenolone: This steroid is a precursor to 17-OHP and can be present in high concentrations, especially in neonatal samples. oup.com

Progesterone (B1679170): As the direct precursor to 17-OHP, progesterone can cross-react in some assays. Studies have shown high variability in the specificity of progesterone immunoassays, with 17-OHP being a significant interferent. nih.gov

11-Deoxycortisol: This steroid is structurally very similar to 17-OHP and has been shown to cause significant cross-reactivity, potentially leading to spuriously elevated cortisol measurements in some assays and vice-versa. nih.govresearchgate.net

21-Deoxycortisol: Another steroid precursor that can interfere with 17-OHP measurement.

Pregnenolone (B344588): A precursor in the steroid synthesis pathway that can contribute to inaccurate results. nih.gov

The degree of cross-reactivity varies considerably between different commercial immunoassay kits, as each utilizes a unique antibody with different binding characteristics. researchgate.net This variability makes it challenging to compare results obtained from different immunoassays directly. For instance, studies comparing commercial RIA kits have highlighted discrepancies in measured 17-OHP concentrations, which can be attributed to differing antibody specificities. nih.gov The lack of standardized reference materials further complicates cross-platform comparisons. labmed.org.uk

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior method due to its high analytical specificity. nih.govresearchgate.net By separating steroids based on their physicochemical properties before detection by mass, LC-MS/MS can distinguish 17-OHP from other interfering steroids, providing a more accurate quantification. labmed.org.ukfrontiersin.org The significant difference in results between immunoassays and LC-MS/MS, particularly in neonatal screening, underscores the impact of cross-reactivity in immunoassays. nih.gov

| Cross-Reactant | Typical Physiological Context of Interference | Impact on Immunoassay Measurement | Reference |

|---|---|---|---|

| 17-hydroxypregnenolone | Neonatal period | Falsely elevated 17-OHP levels | oup.com |

| 11-Deoxycortisol | Congenital Adrenal Hyperplasia, Metyrapone challenge | Significant interference leading to inaccurate results | nih.govresearchgate.net |

| Progesterone | General circulation, pregnancy | Variable cross-reactivity depending on the assay | nih.gov |

| Fetal Adrenal Steroids | Neonatal period | Frequent interference leading to high false-positive rates | labmed.org.uk |

| Pregnenolone | General circulation | Potential for falsely elevated results | nih.gov |

Method Validation and Performance Characteristics for Research Applications

For research applications, rigorous validation of analytical methods for 17-hydroxyprogesterone is essential to ensure the reliability and reproducibility of the data. Key performance characteristics that must be evaluated include analytical sensitivity, selectivity, reproducibility (precision), and linearity.

Analytical Sensitivity: This refers to the lowest concentration of 17-OHP that can be reliably measured with acceptable precision and accuracy. It is often defined by the Lower Limit of Quantification (LLOQ). For research involving low physiological levels of 17-OHP, high analytical sensitivity is crucial. waters.com LC-MS/MS methods generally offer superior sensitivity compared to immunoassays. For example, a validated LC-MS/MS method for serum 17-OHP reported an LLOQ of 0.2 nmol/L, allowing for meaningful data acquisition even in populations with low concentrations. nih.govresearchgate.net Another LC-MS/MS method demonstrated precise quantification down to 0.76 nmol/L. waters.com In contrast, an ELISA kit reported a sensitivity of 0.077 ng/ml (approximately 0.23 nmol/L). monobind.com

Selectivity: Analytical selectivity is the ability of the method to measure 17-OHP accurately in the presence of other components in the sample matrix, such as the cross-reacting steroids mentioned previously. LC-MS/MS provides three levels of selectivity through sample preparation, chromatographic separation, and specific mass-to-charge ratio detection, which significantly minimizes interference. waters.com This high selectivity is a primary advantage over immunoassays, which are prone to interferences that can compromise data accuracy. nih.govresearchgate.net

Reproducibility (Precision): Precision is the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is typically expressed as the coefficient of variation (%CV) and is assessed at two levels:

Intra-assay precision: Variation within a single analytical run.

Inter-assay precision: Variation between different analytical runs on different days.

For research purposes, acceptable precision is crucial. Validated LC-MS/MS methods for 17-OHP have demonstrated excellent precision. For instance, one study reported intra-assay %CV of 7.4% at 7 nmol/L and inter-assay %CVs of 15.4%, 10.0%, and 7.9% at concentrations of 2, 7, and 27 nmol/L, respectively. nih.govresearchgate.net Another study developing a high-performance liquid chromatography (HPLC) method showed relative standard deviations ranging from 1.4% to 16.7% across a range of concentrations. researchgate.net An ELISA kit reported an intra-assay precision with a CV of 8.5% for a low concentration sample. monobind.com

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. A wide linear range is desirable to accurately quantify samples with varying concentrations without requiring significant dilution. LC-MS/MS methods for 17-OHP typically exhibit excellent linearity over a broad range of concentrations. One method was shown to be linear from 0.156 to 80 nmol/L. nih.govresearchgate.net Another demonstrated linearity from 0.68 to 333 nmol/L. waters.com A study using an in-house radioimmunoassay found consistent linearity in the range of 5-250 nmol/l. nih.gov

| Method | Parameter | Reported Value | Reference |

|---|---|---|---|

| LC-MS/MS | Linearity | 0.156 to 80 nmol/L | nih.govresearchgate.net |

| Sensitivity (LLOQ) | 0.2 nmol/L | nih.govresearchgate.net | |

| Intra-assay Precision (%CV) | 7.4% at 7 nmol/L | nih.govresearchgate.net | |

| Inter-assay Precision (%CV) | 7.9% to 15.4% across 2-27 nmol/L | nih.govresearchgate.net | |

| LC-MS/MS | Linearity | 0.68 to 333 nmol/L | waters.com |

| Sensitivity (LLOQ) | 0.76 nmol/L | waters.com | |

| Total Precision (%CV) | Not explicitly stated, but repeatability assessed | waters.com | |

| Accuracy (Recovery) | Minimal ion suppression reported | waters.com | |

| Radioimmunoassay (RIA) | Linearity | 5 to 250 nmol/L | nih.gov |

| Inter-assay Precision (%CV) | 8.5% and 9.2% at 7.9 and 23 nmol/L | nih.gov | |

| Recovery | 76% to 89% | nih.gov | |

| ELISA | Sensitivity | 0.077 ng/ml (~0.23 nmol/L) | monobind.com |

| Intra-assay Precision (%CV) | 8.5% (at 0.94 ng/ml) | monobind.com |

Comparative Aspects of 17 Hydroxyprogesterone Biochemistry Across Biological Systems

Developmental Biochemistry and Steroidogenesis

17-Hydroxyprogesterone (17-OHP) is a crucial intermediate in the biosynthesis of steroid hormones. rupahealth.comtesting.com Its production and metabolism undergo significant changes throughout the lifespan, particularly during fetal development and neonatal periods. These changes reflect the maturation of endocrine organs and their enzymatic machinery.

The synthesis of 17-OHP is dependent on the activity of several key enzymes, primarily in the adrenal glands and gonads. rupahealth.com Cholesterol is the initial precursor for all steroid hormones, and its conversion to 17-OHP involves multiple enzymatic steps. rupahealth.com 17-OHP is produced from progesterone (B1679170) by the enzyme 17α-hydroxylase and from 17-hydroxypregnenolone by 3β-hydroxysteroid dehydrogenase. hmdb.camedscape.com Subsequently, 17-OHP is a substrate for 21-hydroxylase and 11β-hydroxylase to produce cortisol. rupahealth.com

The activity of these enzymes is not static and changes with development. In the fetus and newborn, the adrenal cortex is relatively large and active, but the enzymatic pathways are immature. This can lead to bottlenecks in steroid production. For instance, reduced activity of 21-hydroxylase or 11β-hydroxylase can cause an accumulation of 17-OHP. bioengineer.org This enzymatic immaturity is a key factor in the unique steroidogenic profile of preterm infants. bioengineer.org

As an individual matures, the expression and activity of these enzymes change, leading to shifts in steroid hormone production. In congenital adrenal hyperplasia (CAH), a genetic disorder, a deficiency in one of these enzymes, most commonly 21-hydroxylase, leads to a significant build-up of 17-OHP. medlineplus.govnih.gov This accumulation is then shunted towards the production of androgens, leading to virilization. nih.gov

The steroidogenic profile of the fetus and neonate is distinct from that of an adult. During pregnancy, the placenta is a major site of steroid hormone production, including 17-OHP. rupahealth.com Fetal adrenal glands also contribute significantly to the circulating levels of 17-OHP. hmdb.ca

In preterm infants, 17-OHP levels are often highly variable and elevated compared to full-term infants. bioengineer.orgnih.gov This is attributed to a combination of factors including fetal stress and the immaturity of the hypothalamic-pituitary-adrenal (HPA) axis and adrenal enzyme systems. bioengineer.org Gestational age and birth weight are major contributors to the variation in 17-OHP concentrations in preterm newborns. nih.gov

The following table summarizes typical 17-hydroxyprogesterone levels in different neonatal and pediatric populations:

| Population | Typical 17-OHP Levels (ng/dL) | Key Considerations |

| Cord Blood | 1000-3000 | Reflects both fetal and placental production. |

| Newborns | < 630 | Levels are higher in preterm infants. |

| Prepubertal Males | < 110 | Levels decrease significantly after the neonatal period. |

| Prepubertal Females | < 100 | Similar to prepubertal males. |

Data sourced from Medscape. medscape.com

Elevated levels of 17-OHP in newborns, particularly preterm infants, can lead to a high false-positive rate in newborn screening for CAH. nih.gov However, these elevated levels can also serve as a biomarker for stress and adrenal function, potentially predicting neonatal outcomes. bioengineer.org

Interspecies Variations in Biosynthetic and Metabolic Pathways

While the fundamental pathways of steroidogenesis are conserved across many species, there are notable interspecies variations in the expression and activity of key enzymes involved in 17-OHP metabolism. These differences can lead to variations in circulating hormone levels and their physiological effects.

For example, studies on the metabolism of progesterone and 17-hydroxyprogesterone in rat testes have shown that while progesterone is metabolized to 17-hydroxyprogesterone, testosterone (B1683101), and androstenedione (B190577), similar conversions are not observed for retro-progesterone. nih.gov This suggests that the enzymes responsible for these conversions, 17α-hydroxylase and C17-C20-desmolase, may have different substrate specificities across species or for different steroid isomers. nih.gov

Furthermore, microbial metabolism of 17-hydroxyprogesterone can differ significantly from mammalian metabolism. For instance, fermentation of 17-hydroxyprogesterone with a Bacillus species can yield androst-4-ene-3,17-dione and other unique metabolites not typically found in mammals. nih.gov

Placental expression of steroidogenic enzymes also shows significant variation among mammals. A study comparing placental gene expression across various species found that while the human placenta expresses CYP19A1 (aromatase) and HSD17B1 (17β-hydroxysteroid dehydrogenase type 1), the expression of these genes differs in other species like mice, guinea pigs, pigs, sheep, and cows. mdpi.com This highlights that the role of the placenta in steroid hormone production, including the metabolism of 17-OHP, is not uniform across all mammals. mdpi.com

Differential Tissue Expression and Functional Significance

17-Hydroxyprogesterone is primarily produced in the adrenal glands and the gonads (testes and ovaries). rupahealth.cominterscienceinstitute.com During pregnancy, the placenta also becomes a significant source of 17-OHP. rupahealth.com The production of 17-OHP in these tissues is a reflection of the expression of the necessary steroidogenic enzymes.

The functional significance of 17-OHP is largely as a precursor molecule. testing.com In the adrenal cortex, it is a critical intermediate in the synthesis of cortisol. rupahealth.com In the gonads, it can be converted to androgens. interscienceinstitute.com

The tissue-specific expression of enzymes determines the fate of 17-OHP. For example, the adrenal glands express high levels of 21-hydroxylase and 11β-hydroxylase, which convert 17-OHP to cortisol. rupahealth.com In contrast, the gonads have higher activity of enzymes that lead to the production of sex steroids.

The following table outlines the primary sites of 17-OHP production and its main metabolic fate in those tissues:

| Tissue | Primary Function | Key Enzymes | Primary Metabolic Fate of 17-OHP |

| Adrenal Glands | Cortisol production | 17α-hydroxylase, 21-hydroxylase, 11β-hydroxylase | Conversion to 11-deoxycortisol and then cortisol. |

| Gonads (Ovaries and Testes) | Sex steroid production | 17α-hydroxylase, 17,20-lyase | Conversion to androstenedione, a precursor for testosterone and estrogens. |

| Placenta (during pregnancy) | Maintenance of pregnancy | Various steroidogenic enzymes | Serves as a precursor for placental steroid hormone synthesis. |

The differential expression of these enzymes and the resulting tissue-specific metabolism of 17-OHP are essential for maintaining endocrine homeostasis and supporting various physiological functions, from stress response to reproduction.

Q & A

Q. How can multi-omics approaches be integrated to study ss-Hydroxyprogesterone’s role in endocrine signaling?

- Methodological Answer : Combine transcriptomics (RNA-seq of progesterone receptor isoforms), proteomics (mass spectrometry for protein interaction networks), and metabolomics (NMR-based metabolite profiling). Use bioinformatics tools like STRING-DB for pathway enrichment analysis .

Q. What longitudinal study designs are optimal for assessing ss-Hydroxyprogesterone’s developmental impacts?

- Methodological Answer : Implement cohort studies with repeated measures at critical windows (e.g., gestational weeks 12–28 in primates). Apply generalized estimating equations (GEE) to model time-dependent outcomes. Control for confounders (maternal age, BMI) via propensity score matching .

Q. How should researchers address batch-to-batch variability in ss-Hydroxyprogesterone chemical synthesis?

Q. What statistical methods are appropriate for analyzing ss-Hydroxyprogesterone’s dose-dependent effects in heterogeneous populations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.